![molecular formula C8H6N2O3S B1606724 7-Nitro-2H-benzo[b][1,4]thiazin-3(4H)-one CAS No. 21762-75-4](/img/structure/B1606724.png)
7-Nitro-2H-benzo[b][1,4]thiazin-3(4H)-one
Overview
Description
7-Nitro-2H-benzo[b][1,4]thiazin-3(4H)-one is a heterocyclic compound that belongs to the class of benzothiazinones. This compound is characterized by the presence of a nitro group at the seventh position and a thiazinone ring structure.
Mechanism of Action
Target of Action
The primary targets of 7-Nitro-2H-benzo[b][1,4]thiazin-3(4H)-one are yet to be identified. This compound belongs to a class of molecules known as benzothiazinones , which have been studied for their antitubercular properties . .
Mode of Action
Benzothiazinones, in general, have been found to exhibit a new mechanism of action against tuberculosis
Biochemical Pathways
As a benzothiazinone, it may potentially affect the pathways involved in the pathogenesis of tuberculosis
Pharmacokinetics
The bioavailability of benzothiazinones, in general, has been a topic of research, with issues related to the potentially toxic nitroaromatic moiety and its reactivity towards nucleophiles in vivo being addressed .
Result of Action
As a benzothiazinone, it may potentially have antitubercular effects
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Nitro-2H-benzo[b][1,4]thiazin-3(4H)-one typically involves a multi-step process. One common method is the copper-catalyzed cascade reaction. This method involves the reaction of 2-halo-N-(2-halophenyl)-acetamides with thioacetic acid (AcSH) through an SN2/deacetylation/coupling process . The reaction conditions often include the use of a copper catalyst, typically copper(I) iodide, in the presence of a base such as potassium carbonate, under reflux conditions in an organic solvent like acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and optimization of reaction conditions is crucial in industrial settings to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
7-Nitro-2H-benzo[b][1,4]thiazin-3(4H)-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reagents like sodium borohydride or hydrogen in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide in methanol or other nucleophiles in polar aprotic solvents.
Major Products Formed
Reduction: 7-Amino-2H-benzo[b][1,4]thiazin-3(4H)-one.
Substitution: Various substituted benzothiazinones depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
7-Nitro-2H-benzo[b][1,4]thiazin-3(4H)-one is primarily studied for its antibacterial properties . Research indicates that it exhibits significant activity against various bacterial strains, including Staphylococcus aureus and Mycobacterium tuberculosis.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 4 |
Mycobacterium tuberculosis | 8 |
The mechanism of action involves the inhibition of bacterial cell wall synthesis by targeting specific enzymes, leading to compromised cell integrity and death.
Agricultural Chemistry
In agricultural applications, this compound serves as an intermediate in the synthesis of herbicides. Its stability and reactivity make it valuable for developing effective weed management solutions in crops. The compound's role in enhancing herbicidal efficacy is a subject of ongoing research.
Analytical Chemistry
This compound is utilized as a reagent in various analytical techniques. It aids in the detection and quantification of other substances in complex mixtures, which is crucial for environmental monitoring and quality control in pharmaceuticals.
Material Science
In material science, this compound is applied in the development of polymers and coatings. Its unique properties contribute to enhancing material durability and resistance to environmental factors, making it suitable for various industrial applications.
Environmental Studies
The compound is also explored in environmental research to assess the impact of pollutants. Understanding its behavior in different environments helps scientists develop strategies to mitigate environmental challenges.
Antibacterial Efficacy
A study assessing the antibacterial efficacy of various compounds highlighted the superior activity of this compound compared to traditional antibiotics. The low MIC values indicate its potential as an alternative treatment option for resistant bacterial strains.
Cytotoxicity Studies
Cytotoxicity assays using the NIH/3T3 cell line revealed that this compound exhibits low toxicity at therapeutic concentrations. The IC50 value was determined to be greater than 100 µM, suggesting a favorable safety profile for potential therapeutic applications.
Compound | IC50 (µM) |
---|---|
This compound | >100 |
Comparison with Similar Compounds
Similar Compounds
BTZ043: Another benzothiazinone with potent antitubercular activity.
PBTZ169 (macozinone): A benzothiazinone derivative that has progressed to clinical studies for tuberculosis treatment.
Uniqueness
7-Nitro-2H-benzo[b][1,4]thiazin-3(4H)-one is unique due to its specific substitution pattern and the presence of the nitro group at the seventh position. This structural feature contributes to its distinct reactivity and biological activity compared to other benzothiazinones .
Biological Activity
7-Nitro-2H-benzo[b][1,4]thiazin-3(4H)-one is a heterocyclic compound belonging to the benzothiazinone class. Its unique structure, characterized by a nitro group at the seventh position and a thiazine ring, positions it as a significant candidate for various biological applications, particularly in the field of antimicrobial research.
- Molecular Formula : CHNOS
- Molecular Weight : 210.21 g/mol
- CAS Number : 71793-51-6
This compound primarily acts as an antitubercular agent . It inhibits the enzyme decaprenylphosphoryl-β-D-ribose 2’-epimerase (DprE1), which is crucial for the biosynthesis of the mycobacterial cell wall. This inhibition leads to the disruption of mycobacterial growth and survival.
Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent :
- Antitubercular Activity :
- Anticonvulsant Activity :
- Antimicrobial Spectrum :
Case Studies
Several case studies have documented the biological effects of 7-nitro derivatives:
- Study on Antimicrobial Properties : A series of synthesized compounds based on 7-nitro derivatives were evaluated for their antimicrobial activity using the disc diffusion method. Results indicated that modifications at specific positions significantly enhanced activity against various pathogens .
- Pharmacokinetics and Toxicity : Research into the pharmacokinetics of benzothiazinones suggests that while they exhibit potent biological activity, concerns regarding toxicity due to the nitro group remain an area for further investigation .
Comparative Analysis with Similar Compounds
Compound Name | Activity Type | IC (µM) | Notes |
---|---|---|---|
This compound | Antitubercular | Low | Effective against M. tuberculosis |
BTZ043 | Antitubercular | Moderate | Similar mechanism, different structure |
PBTZ169 (macozinone) | Antitubercular | Low | Advanced clinical trials |
Properties
IUPAC Name |
7-nitro-4H-1,4-benzothiazin-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O3S/c11-8-4-14-7-3-5(10(12)13)1-2-6(7)9-8/h1-3H,4H2,(H,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOICZQBVVODNDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(S1)C=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30327292 | |
Record name | NSC642713 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30327292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21762-75-4 | |
Record name | NSC642713 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30327292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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